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Executive Summary

2-(2-Chlorophenyl)ethanethioamide (CAS: 673476-96-5) is a primary thioamide derivative of
phenylacetic acid.[1][2] Distinguished by the presence of a sulfur atom in place of the amide
oxygen and an ortho-chloro substituent on the phenyl ring, this compound serves as a critical
building block in heterocyclic synthesis. Its primary utility lies in the Hantzsch thiazole
synthesis, where it acts as the dinucleophilic component to generate 2-substituted thiazoles—
scaffolds frequently observed in pharmaceutical agents (e.g., antimicrobial and anti-
inflammatory drugs).[1]

This guide details the physicochemical properties, synthetic protocols, and reactivity profile of
2-(2-Chlorophenyl)ethanethioamide, designed for researchers requiring rigorous technical
data.[1]

Chemical Identity & Physicochemical Properties[2]
[31[4][5][6][7]1[8][9][10][11]

Nomenclature & Identifiers
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Detail

IUPAC Name

2-(2-Chlorophenyl)ethanethioamide

Common Synonyms

2-(2-Chlorophenyl)thioacetamide; o-

Chlorophenylthioacetamide

CAS Number 673476-96-5
C
Molecular Formula H
CINS
Molecular Weight 185.67 g/mol
SMILES NC(=S)CclccccclCl
INChl Key GNGSSBBHSWKFCD-UHFFFAOYSA-N

Physical Properties

Note: Experimental data for this specific derivative is limited in public literature. Values marked

with () are predicted based on structural analogs (e.g., 2-(2-chlorophenyl)acetamide).*[1]
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Property

Value | Description

Context & Causality

Physical State

Solid (Crystalline powder)

Stabilized by intermolecular
hydrogen bonding (N-H[1]---S).

Thioamides often exhibit

yellow coloration due to the

Color Off-white to pale yellow -
n - 1t* transition of the C=S
bond.
The oxygen analog (amide)
melts at 88°C. Thioamides
] ] ) typically melt 15-30°C higher
Melting Point ~100-115 °C (Predicted)*

due to stronger stacking
interactions and dipole

moments.[1]

Solubility (Water)

Low (< 50 pg/mL)

The lipophilic 2-chlorophenyl
moiety dominates the solvation

profile.[1]

Solubility (Organic)

High

Soluble in DMSO, Ethanol,
Methanol, DCM, and Ethyl
Acetate.[1]

LogP (Octanol/Water)

~1.8 — 2.0 (Predicted)

Higher lipophilicity than the
amide (LogP ~1.[1]4) due to
the sulfur atom's lower polarity

compared to oxygen.

pKa

~12-13 (Amide NH)

Weakly acidic; can be
deprotonated by strong bases

(e.g., NaH) for alkylation.[1]

Synthetic Protocol: Thionation of Nitriles

The most reliable route to primary thioamides is the addition of hydrogen sulfide to the

corresponding nitrile. This method avoids the formation of secondary/tertiary byproducts

common in Willgerodt-Kindler reactions.
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Reaction Scheme
[1]

Step-by-Step Methodology

Safety Precaution: Hydrogen sulfide (H

S) is highly toxic.[1] All operations must be performed in a functioning fume hood with H
S detectors active.

o Preparation: Dissolve 2-(2-chlorophenyl)acetonitrile (10 mmol) in a mixture of Pyridine (10
mL) and Triethylamine (1 mL).

o Saturation: Cool the solution to 0°C. Bubble dry H

S gas slowly through the solution for 30—60 minutes until saturation is achieved.

o Alternative: Use Ammonium Sulfide ((NH

)

S) in ethanol if gas handling is not feasible, though yields may vary.[1]

o Reaction: Seal the vessel (pressure tube recommended) and stir at room temperature for
12—-24 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1] The nitrile spot will
disappear, and a more polar, UV-active spot (thioamide) will appear.[1]

o Work-up:
o Pour the reaction mixture into ice-cold water (100 mL).
o The thioamide typically precipitates as a solid.
o Filter the solid and wash copiously with cold water to remove pyridine traces.

 Purification: Recrystallize from Ethanol/Water or Benzene/Hexane to obtain pale yellow
needles.

Reactivity Profile: Hantzsch Thiazole Synthesis
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The defining application of 2-(2-Chlorophenyl)ethanethioamide is its reaction with

-haloketones to form thiazoles.[1] This pathway exploits the high nucleophilicity of the sulfur
atom.

Mechanism & Pathway
The sulfur atom attacks the
-carbon of the haloketone (S

2), followed by cyclization via the nitrogen attacking the carbonyl, and finally dehydration to
aromatize the ring.

2-(2-Chlorophenyl) S-Alkylatlon
ethanethioamide (SN2) -H20
\> Thioimidate N-Attack on C=0 Hydroxythiazoline | (Aromatization) _ | 2-Substituted Thiazole
/ Intermediate (Cyclized) o (Final Product)

a-Haloketone
(e.g., Phenacyl Bromide)

Click to download full resolution via product page

Figure 1: The Hantzsch Thiazole Synthesis pathway converting the thioamide to a thiazole
scaffold.[1][3]

Spectral Characterization (Typical/Predicted)

Researchers characterizing this compound should look for these diagnostic signals.

Proton NMR ( H NMR, 400 MHz, DMSO- )

e 9.40 & 9.80 ppm (2H, broad s): NH

protons.[1] These are non-equivalent due to the restricted rotation of the C-N bond (high
barrier in thioamides).

e 7.20 —7.50 ppm (4H, m): Aromatic protons.[1] The 2-chloro substituent causes a complex
multiplet pattern, shifting the ortho proton slightly downfield.
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e 4.10 ppm (2H, s): Benzylic CH

[1] This signal is downfield relative to the amide analog (~3.5 ppm) due to the anisotropy of
the C=S group.

Carbon-13 NMR ( C NMR, 100 MHz, DMSO- )

e ~202.0 ppm:C=S (Thiocarbonyl).[1] The most diagnostic peak, significantly downfield from
C=0 (~170 ppm).[1]

e ~48.0 ppm: Benzylic CH

e 127.0 — 135.0 ppm: Aromatic carbons.

Infrared Spectroscopy (IR, KBr)

e 3150 - 3350 cm

: N-H stretch (Primary amide doublet).[1]

e 1620 cm
: N-H bending.[1]
e 1100 — 1200 cm
: C=S stretching (often mixed with C-N modes).[1]

Handling, Stability & Safety

o Storage: Store at 2—8°C under an inert atmosphere (Argon/Nitrogen). Thioamides are
susceptible to hydrolysis to amides upon prolonged exposure to moisture and heat.

e Hazards:
o H302: Harmful if swallowed.[4][5]

o H315/H319: Causes skin and serious eye irritation.[4][5][6]
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o Decomposition: Thermal decomposition may release SO
, NO
, and HCl gases.[1]

e Disposal: Treat as hazardous organosulfur waste. Do not mix with oxidizing agents (risk of
sulfoxide/sulfone formation or vigorous reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Physicochemical Profile: 2-(2-
Chlorophenyl)ethanethioamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607807#physicochemical-properties-of-2-2-
chlorophenyl-ethanethioamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chlorophenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chlorophenyl_acetamide
https://www.benchchem.com/product/b1607807#physicochemical-properties-of-2-2-chlorophenyl-ethanethioamide
https://www.benchchem.com/product/b1607807#physicochemical-properties-of-2-2-chlorophenyl-ethanethioamide
https://www.benchchem.com/product/b1607807#physicochemical-properties-of-2-2-chlorophenyl-ethanethioamide
https://www.benchchem.com/product/b1607807#physicochemical-properties-of-2-2-chlorophenyl-ethanethioamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1607807?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607807?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

